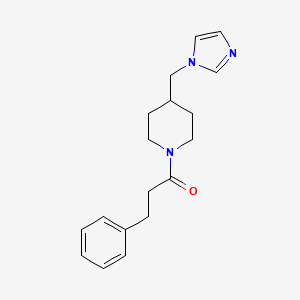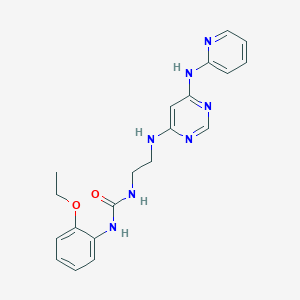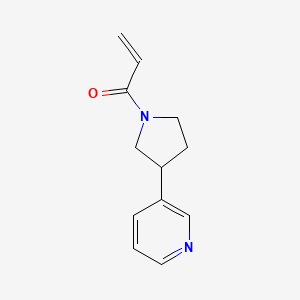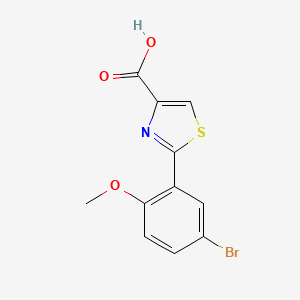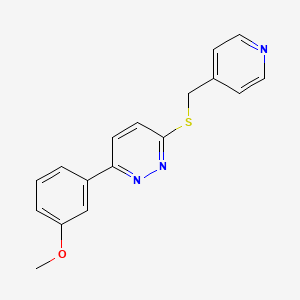
3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyridazine derivative that has shown promising results in several studies, making it a subject of interest for researchers worldwide.
Wissenschaftliche Forschungsanwendungen
Gastric Antisecretory and Cytoprotective Properties : Research has identified compounds related to 3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine that exhibit gastric antisecretory and cytoprotective properties. These compounds are being studied for their potential use as antiulcer agents (Kaminski et al., 1987).
Biological Activities in Alzheimer’s and Anti-Cox2 Reagents : Compounds structurally similar to this compound have been synthesized and tested for their anti-Alzheimer and anti-cox2 properties, showing promising results (Attaby et al., 2009).
Antiviral Properties : Studies have shown that derivatives of this compound can inhibit rhinoviruses, with different serotypes showing varying levels of susceptibility (Andries et al., 2005).
DNA Binding and Cytotoxicity Studies : Derivatives of this compound have been synthesized and studied for their DNA binding properties and cytotoxicity against cancer cell lines (Mushtaque et al., 2016).
Flaviviridae Inhibitors : Some derivatives of this compound have shown inhibitory properties on the replication of bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), suggesting potential as antiviral agents (Enguehard-Gueiffier et al., 2013).
Ligands for Benzodiazepine Receptors : Certain analogs have been found to effectively displace diazepam from central benzodiazepine receptors, indicating potential use in CNS-related therapies (Barlin et al., 1997).
Antioxidant and Anti-Inflammatory Properties : Compounds derived from this compound have shown significant antioxidant and anti-inflammatory activities in vitro and in vivo (Shehab et al., 2018).
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-4-2-3-14(11-15)16-5-6-17(20-19-16)22-12-13-7-9-18-10-8-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVGBSDOWLYDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Fluoro-4-methoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2825249.png)

![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)
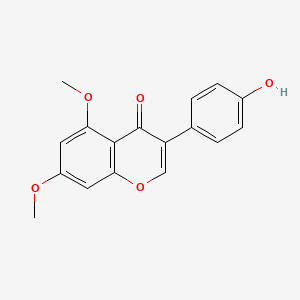

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2825254.png)
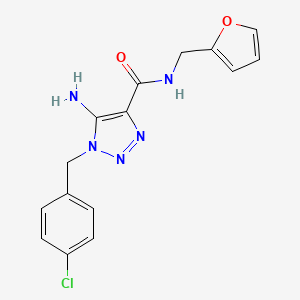
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)
![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)
